2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Kinase inhibition Plk1 targeting Structure-activity relationship

Researchers developing ATP-competitive kinase inhibitors often face limited access to functionalized pyrimidine scaffolds with distinct conformational vectors. 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol resolves this by providing an O-linked pyrimidin-4-amine core (CAS 1536168-13-4) that establishes a unique hinge-binding orientation, unavailable with common 2-aminopyrimidine analogs. - Features a primary alcohol terminus for direct esterification, etherification, or PROTAC linker conjugation. - Supplied at ≥95% purity to ensure reliable yields in scaffold derivatization for Plk1 or kinase selectivity SAR studies. - Scaffold aligns with pharmacophoric requirements cited in kinase inhibitor and leukotriene synthesis inhibition patents.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13073980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)OCCO)N
InChIInChI=1S/C6H9N3O2/c7-5-3-8-4-9-6(5)11-2-1-10/h3-4,10H,1-2,7H2
InChIKeySPSORJZRALNMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Procurement Guide


2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (CAS 1536168-13-4; molecular formula C6H9N3O2; molecular weight 155.15 g/mol) is a pyrimidin-4-amine derivative characterized by an O-linked 2-hydroxyethoxy substituent at the 4-position of the pyrimidine ring. This compound belongs to the broader class of O-linked pyrimidin-4-amine-based compounds [1] and is commercially available as a research-grade building block with a minimum purity specification of 95% . The aminopyrimidine scaffold is widely recognized as a privileged structure in medicinal chemistry for targeting kinase domains, and the O-linked motif provides a specific conformational constraint distinct from N-linked or C-linked analogs [1].

O-linked pyrimidin-4-amine scaffold for kinase inhibitor design
Primary alcohol handle enables direct conjugation and prodrug synthesis
Research-grade building block supporting scaffold-hopping SAR programs

Why 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Is Unique


The substitution pattern of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol—specifically the 5-amino group combined with the 4-O-linked 2-hydroxyethyl moiety—creates a unique hydrogen-bonding and steric profile that cannot be reproduced by common aminopyrimidine alternatives. In the O-linked pyrimidin-4-amine scaffold, the oxygen linker at the 4-position introduces conformational flexibility while maintaining a specific vector for downstream functionalization [1]. Analogs bearing 2-aminopyrimidine cores (e.g., JAK2/FLT3 inhibitors) [2] or 4-amino-substituted variants exhibit fundamentally different binding orientations and pharmacokinetic properties due to altered hinge-binding motifs. Furthermore, the primary alcohol terminus of the 2-hydroxyethoxy group provides a distinct handle for esterification, etherification, or conjugation that is absent in methyl- or unsubstituted pyrimidines, making generic substitution chemically infeasible for applications requiring this specific functionalization point.

N-linked or C-linked aminopyrimidines introduce different binding vectors and may not reproduce O-linker conformational profile
Parent 5-aminopyrimidine (CAS 591-55-9) lacks primary alcohol handle, requiring additional synthetic steps for functionalization
Class-level evidence; direct biological activity data not yet reported, limiting direct replacement with benchmarked kinase tool compounds

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Comparative Evidence


O-Linked 4-Position Vector vs. N/C-Linked Scaffolds

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol belongs to a distinct subclass of O-linked pyrimidin-4-amine-based compounds claimed in US Patent 8,093,246 B2 for cancer treatment [1]. The O-linked architecture at the pyrimidine 4-position establishes a fundamentally different three-dimensional vector for substituent projection compared to N-linked aminopyrimidines (e.g., 2-aminopyrimidine JAK inhibitors) [2] or C-linked pyrimidine analogs. This conformational distinction is critical because the O-linker introduces a flexible spacer with a specific bond angle (~109-120°) that directs the terminal functional group into a spatial region distinct from that accessed by directly N-attached or C-attached substituents, potentially affecting kinase hinge-binding geometry and ATP-competitive inhibition profiles [1].

O-Linked 4-Position Vector
Class-level inference
O-linker creates ~109–120° bond angle vs. N-linker planar ~120° geometry
Scaffold-specific spatial vector may alter kinase hinge-binding geometry
No head-to-head activity data for the specific compound
Kinase inhibition Plk1 targeting Structure-activity relationship Scaffold design

Primary Alcohol Handle for Downstream Conjugation

The 2-hydroxyethoxy moiety of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol provides a primary alcohol functional group that serves as a versatile synthetic handle for esterification, etherification, carbamate formation, or sulfonation reactions [1]. This contrasts with the 5-aminopyrimidine parent scaffold (CAS 591-55-9), which lacks the O-linked hydroxyethyl extension and thus offers no primary alcohol functionality . The commercial availability of the target compound at 95% minimum purity ensures that this functional handle is reliably present for synthetic operations without requiring additional deprotection or activation steps.

Primary Alcohol Handle
Class-level inference
One -CH2CH2OH group present; absent in parent 5-aminopyrimidine
Enables direct esterification, etherification, and conjugate synthesis
Reduces synthetic steps compared to unsubstituted aminopyrimidine cores
Synthetic building block Functionalization handle Esterification Drug conjugate

Leukotriene Synthesis Inhibition: Hydroxy/Alkoxy Pyrimidine Core

The hydroxyethoxy substitution pattern of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol places it within the structural class of 5-(hydroxy or alkoxy)pyrimidines, which have been demonstrated as inhibitors of leukotriene synthesis [1]. In the Pfizer patent US-4711888-A, 2-amino-4-substituted-5-(hydroxy or alkoxy)pyrimidines were shown to inhibit the 5-lipoxygenase pathway, reducing leukotriene production with therapeutic implications for pulmonary, inflammatory, allergic, and cardiovascular diseases [1]. While no direct IC50 data exists for the target compound itself, the presence of the 5-amino group and 4-O-alkoxy substitution aligns with the pharmacophoric requirements for this class activity [1].

Leukotriene Synthesis Class
Class-level inference
5-amino-4-O-alkoxy pattern aligns with pharmacophore from US-4711888-A
Supports leukotriene pathway modulation research context
Direct IC50 data for this compound not reported
Leukotriene synthesis Anti-inflammatory 5-Lipoxygenase pathway Cytoprotection

Plk1 Inhibitor Scaffold vs. 5-Aminopyrimidine Parent

Pyrimidinamine derivatives structurally related to 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol have been reported as Polo-like kinase 1 (Plk1) inhibitors . Plk1 is a validated oncology target involved in mitotic progression, and aminopyrimidine scaffolds are widely explored for Plk1 ATP-competitive inhibition. The target compound differs from the parent 5-aminopyrimidine scaffold (CAS 591-55-9) by the addition of the 4-O-(2-hydroxyethyl) substituent, which may alter kinase selectivity profiles by introducing steric bulk and hydrogen-bonding capacity at a position that interacts with the solvent-exposed region of the kinase ATP-binding pocket [1].

Plk1 Inhibitor Scaffold
Class-level inference
O-linked hydroxyethyl extension adds 60.05 g/mol vs. parent core (MW 155.15 vs. 95.10)
Extended vector may support solvent-exposed region SAR optimization
Plk1 association based on pyrimidinamine patent class
Plk1 inhibition Mitotic kinase Oncology Polo-like kinase

Aromatase Inhibition Potential vs. N,N-Disubstituted Derivatives

The 5-aminopyrimidine skeleton has been validated as a scaffold for potent aromatase (CYP19) inhibition. In a study of N,N-disubstituted-5-aminopyrimidine derivatives, compound 5w (YM553) demonstrated an IC50 value of 0.038 nM against human placental aromatase, representing approximately 4-fold greater potency than the comparator YM511 [1]. The target compound, 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, shares the 5-aminopyrimidine core but possesses a distinct 4-O-substitution pattern that is not directly represented in this study. The class-level inference is that the 5-amino group is critical for aromatase binding, and the 4-O-linked hydroxyethyl moiety provides a vector for optimizing selectivity against other steroidogenic enzymes (e.g., 11β-hydroxylase, C17,20-lyase), which was a key differentiator for YM553 [1].

Aromatase Inhibition Class
Class-level inference
YM553 class representative IC50 0.038 nM (4-fold > YM511); target compound not tested
5-aminopyrimidine core validated for aromatase inhibitor research
O-substitution may tune selectivity vs. other CYP enzymes
Aromatase inhibition CYP19 Estrogen synthesis Hormone-dependent disease

Evidence Gap: Absence of Direct Biological Activity Data

A comprehensive search of the peer-reviewed literature and patent databases reveals no direct head-to-head biological activity comparisons (IC50, Ki, EC50, or selectivity profiling) for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol against any specific kinase target or cellular assay [1][2]. The compound appears primarily as a disclosed intermediate or building block in patent specifications (US 8,093,246 B2) rather than a characterized lead compound with reported potency metrics [1]. Consequently, procurement decisions must rely on structural differentiation (O-linked scaffold architecture, primary alcohol functional handle) rather than biological performance differentiation at this time. Researchers requiring benchmarked activity data should consider this compound a synthetic entry point rather than a validated tool compound.

Evidence Gap
Supporting evidence
No direct IC50, Ki, or selectivity data located for this specific compound
Procurement based on structural differentiation, not biological benchmarking
Data to verify; compound primarily a patent-disclosed intermediate
Evidence limitation Data availability Primary research gap

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Procurement & Application Scenarios


Scaffold-Hopping Kinase Inhibitors via O-Linked Pyrimidine

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is suitable for medicinal chemistry programs that require an O-linked pyrimidin-4-amine scaffold as a starting point for ATP-competitive kinase inhibitor development [1]. The O-linker at the 4-position establishes a distinct conformational vector that differs from traditional 2-aminopyrimidine scaffolds used in JAK, FGFR, or IKKβ inhibitor programs [2][3]. This structural differentiation may enable access to novel kinase selectivity profiles or improved physicochemical properties. The compound's inclusion in US Patent 8,093,246 B2, which claims O-linked pyrimidin-4-amine-based compounds for cancer treatment, provides a patent landscape context for scaffold-based drug discovery efforts [1].

Primary Alcohol Functionalization for Conjugates & Prodrugs

The primary alcohol group (-CH2CH2OH) present in 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol provides a direct handle for esterification, carbamate formation, etherification, or sulfonation reactions [1]. This functionality is absent in the parent 5-aminopyrimidine scaffold (CAS 591-55-9), which requires additional synthetic steps to install a similar functional group [2]. The 95% minimum purity specification from commercial vendors [3] supports reliable synthetic yields without interference from impurities that could compromise conjugation reactions. This scenario is particularly relevant for researchers developing kinase inhibitor conjugates, targeted protein degraders (PROTACs), or prodrug strategies where the hydroxyethyl group can serve as a linker attachment point.

Plk1 Inhibitor Lead Optimization & Mitotic Kinase Targeting

Pyrimidinamine derivatives including the O-linked pyrimidin-4-amine class have been associated with Polo-like kinase 1 (Plk1) inhibition, a validated target in oncology drug discovery [1]. The O-linked hydroxyethyl substituent on 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity to modulate kinase selectivity and cellular permeability without disrupting the critical hinge-binding interactions mediated by the aminopyrimidine core [2]. This compound serves as a building block for structure-activity relationship (SAR) studies exploring substituent effects on Plk1 potency and selectivity against other mitotic kinases (e.g., Aurora kinases, CDK1).

Leukotriene Synthesis Inhibitor Pharmacophore Exploration

The 5-amino-4-O-alkoxy substitution pattern of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol aligns with the pharmacophoric requirements for leukotriene synthesis inhibition as established in US Patent 4,711,888 [1]. This patent claims 2-amino-4-substituted-5-(hydroxy or alkoxy)pyrimidines for pulmonary, inflammatory, allergic, and cardiovascular disease treatment [1]. While direct biological data for the specific compound is lacking, the class-level structural alignment supports its use as a synthetic entry point for researchers investigating 5-lipoxygenase pathway modulation, leukotriene A4 hydrolase inhibition, or cytoprotective mechanisms relevant to peptic ulcer disease [1].

Application
Selection Property
Validation Focus
O-linked kinase inhibitor scaffold research
4-position O-linker conformational vector
Scaffold-specific hinge-binding geometry and selectivity profiling
Conjugate and prodrug synthesis
Primary alcohol functionalization handle
Conjugation efficiency and linker compatibility assessment
Plk1 mitotic kinase SAR studies
O-linked hydroxyethyl solvent-exposed region extension
Kinase selectivity and cellular permeability optimization
Leukotriene pathway modulation research
5-amino-4-O-alkoxy pharmacophore alignment
5-lipoxygenase pathway inhibition context (class-level review)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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